1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone
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Overview
Description
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfanylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anticonvulsant and anti-inflammatory activities.
Medicine: Potential therapeutic agent for neurological disorders such as epilepsy.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The exact mechanism of action of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating the activity of neurotransmitter receptors or ion channels. This interaction may lead to its observed anticonvulsant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler analog with similar structural features but lacking the triazole and sulfanylidene groups.
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: Another compound with a similar ethanone backbone but different substituents.
Uniqueness
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is unique due to the presence of the triazole ring and sulfanylidene group, which contribute to its distinct chemical reactivity and potential biological activities. These features differentiate it from simpler analogs and make it a valuable compound for further research and development .
Properties
CAS No. |
6566-43-4 |
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Molecular Formula |
C16H12ClN3OS |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C16H12ClN3OS/c1-10(21)11-4-8-14(9-5-11)20-15(18-19-16(20)22)12-2-6-13(17)7-3-12/h2-9H,1H3,(H,19,22) |
InChI Key |
BBODGSBIYYOLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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